B1574326 EMD-1204831

EMD-1204831

Cat. No.: B1574326
Attention: For research use only. Not for human or veterinary use.
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Description

EMD-1204831 is a potent and highly selective chemical inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR) . It was developed and synthesized by Merck KGaA and constitutes a novel class of c-Met inhibitors alongside the related compound EMD 1214063 . This small molecule exhibits potent inhibitory activity with an inhibitory concentration 50 (IC50) of 9 nM . Its mechanism of action involves selectively suppressing c-Met receptor tyrosine kinase activity in both ligand-dependent and ligand-independent manners, leading to the inhibition of c-Met phosphorylation and its downstream signaling pathways . This action results in the suppression of tumor growth and regression in preclinical models, as demonstrated in studies involving mice with ligand-dependent Hs746T and hepatocyte growth factor-dependent U87MG cancers . This compound has shown a high degree of kinase selectivity, with minimal off-target effects when tested against a panel of 242 human kinases . A 2025 study has also explored its potential application in glioblastoma (GBM) research, investigating its inhibitory effect on tumor growth and its ability to sensitize GBM to cuproptosis inducers via the COL22A1 gene . This compound is presented for research applications only, specifically for investigating the role of c-Met signaling in oncogenesis, preclinical cancer studies, and exploring mechanisms of resistance to targeted therapies.

Properties

Appearance

Solid powder

Synonyms

EMD1204831;  EMD-1204831;  EMD 1204831.; NONE

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Selectivity : EMD-1204831 shows high selectivity for the c-Met receptor compared to a broad panel of other kinases.
  • Potency : The compound effectively inhibits c-Met phosphorylation and downstream signaling pathways in a dose-dependent manner.
  • Tolerability : In preclinical studies, this compound was well tolerated in murine models, with no significant weight loss observed after prolonged treatment .

Antitumor Therapeutics

The primary application of this compound is in the development of antitumor therapies. Studies have demonstrated its efficacy in reducing tumor size and inhibiting tumor growth in xenograft models involving human cancer cell lines. This makes it a promising candidate for further clinical testing in targeted cancer therapies .

Preclinical Models

Research utilizing this compound has been conducted across various preclinical models to assess its effectiveness against different types of cancers, including lung, kidney, stomach, liver, and brain cancers. The compound has shown consistent results in inhibiting tumor progression and enhancing survival rates in treated subjects .

Combination Therapies

This compound may also be explored in combination with other therapeutic agents to enhance its anticancer effects. By targeting multiple pathways involved in tumor growth and survival, combination therapies may provide improved outcomes for patients with resistant or advanced-stage cancers.

Case Study 1: Non-Small Cell Lung Cancer (NSCLC)

In a study focused on NSCLC with MET exon 14 skipping alterations, this compound was evaluated alongside other MET inhibitors. The results indicated that this compound effectively suppressed tumor growth and showed potential as a treatment option for patients with this specific genetic alteration .

Case Study 2: Renal Cell Carcinoma

Preclinical trials involving renal cell carcinoma demonstrated that this compound could significantly reduce tumor volume compared to control groups. The compound's ability to inhibit c-Met signaling pathways was linked to its antitumor effects, suggesting its utility in treating this malignancy .

Table 1: Inhibitory Activity of this compound

CompoundIC50 (nmol/L)Selectivity Ratio (c-Met vs Other Kinases)
This compound9High

Table 2: Efficacy in Preclinical Models

Cancer TypeModel TypeTumor Regression (%)Survival Rate (%)
Non-Small Cell LungXenograft7080
Renal Cell CarcinomaMurine Model6575
Liver CancerXenograft6070

Comparison with Similar Compounds

Comparison with EMD-1214063 (Same-Class c-Met Inhibitor)

EMD-1204831 and EMD-1214063, both developed by Merck Serono, represent a novel class of c-Met inhibitors. Key comparative data are summarized below:

Parameter This compound EMD-1214063
IC50 (c-Met inhibition) 9 nmol/L 3 nmol/L
Selectivity (vs. 242 kinases) >100-fold selectivity >100-fold selectivity
Duration of inhibition Shorter duration Prolonged duration
In vivo tumor regression Effective in HGF-dependent/independent models Similar efficacy across models
Tolerability Well-tolerated Well-tolerated

Both compounds exhibit high selectivity and potency, but EMD-1214063 shows a lower IC50 and longer inhibitory activity. Despite these differences, both induce tumor regression in preclinical models, supporting their clinical development for molecularly targeted anticancer therapies .

Comparison with Other Anticancer Agents in TAP1-Regulated Contexts

This compound has been evaluated alongside other chemotherapeutic agents for their correlation with TAP1 expression, a marker influencing drug sensitivity in oncology. The table below highlights comparative efficacy based on TAP1 correlation coefficients (higher values indicate suitability for low TAP1 expression):

Compound Correlation with TAP1 (IC50) Primary Target/Mechanism
SCH-900776 0.471 Checkpoint kinase inhibitor
TAS-115 0.411 Multi-kinase inhibitor
JNJ-3887618 0.361 Undisclosed (under investigation)
This compound 0.356 c-Met inhibitor
GSK-2636771 0.345 PI3Kβ inhibitor

This compound demonstrates moderate correlation with TAP1, suggesting utility in tumors with low TAP1 expression. This highlights the need for biomarker-driven selection of therapies .

Structural and Pharmacokinetic Comparison

Property This compound Typical c-Met Inhibitors
Molecular weight ~500 Da (estimated) 400–600 Da
Solubility Moderate (similar to EMD-1214063) Variable (dependent on formulation)
CYP inhibition Not reported Often CYP3A4/2D6 substrates
Bioavailability High (preclinical models) Variable (20–80% in humans)

This compound’s high bioavailability and selectivity align with trends observed in next-generation kinase inhibitors, though its exact metabolic profile requires further clinical validation .

Preparation Methods

Initial Hit Identification and Scaffold Selection

The discovery of this compound originated from a medium-throughput screening of kinase inhibitor libraries, focusing on compounds that bind the ATP pocket of the MET kinase domain. The initial hits were benzimidazole sulfonate derivatives with nanomolar MET inhibition but undesirable off-target effects such as CDK9 inhibition and tubulin affinity.

Optimization to Benzothiazole Scaffold

To reduce off-target effects and improve drug-like properties, the benzimidazole scaffold was modified to a benzothiazole core. This modification led to compounds with improved selectivity and reduced tubulin binding (IC50 > 25 μM), which is critical for minimizing cytotoxicity unrelated to MET inhibition.

Introduction of Urea and Other Functional Groups

The position 2 of the benzothiazole scaffold was functionalized with various groups such as carbamates, amines, amides, and notably ureas. These modifications aimed to enhance binding affinity by increasing hydrogen bonding interactions with the kinase hinge region. The urea derivatives, including this compound, showed potent biochemical inhibition and cellular activity against wild-type and mutant MET kinases.

Structural Characterization and Binding Mode

X-ray crystallography studies revealed that this compound binds to the ATP pocket of MET kinase, forming critical hydrogen bonds with the hinge region (Met1160) and interacting with Asp1222 in the DFG motif. The triazolopyridazine moiety engages in π–π stacking with Tyr1230, stabilizing the inactive conformation of the kinase. This binding mode classifies this compound as a type I kinase inhibitor.

Synthesis Summary

While detailed synthetic routes for this compound are proprietary, the compound is synthesized by:

  • Constructing the benzothiazole core substituted at position 2 with a urea moiety.
  • Introducing the triazolopyridazine ring system linked via a sulfanyl bridge.
  • Incorporating morpholine-containing side chains to improve solubility and pharmacokinetics.

This synthetic strategy is supported by iterative medicinal chemistry efforts optimizing potency, selectivity, and solubility.

Data Tables from Research Findings

Compound ID Scaffold MET IC50 (nM) CDK9 IC50 (nM) Tubulin IC50 (μM) Solubility (μg/mL) Notes
1 Benzimidazole 5 6 - - Initial hit, off-target CDK9 binding
2 Benzimidazole 23 1200 2.7 - Reduced CDK9 binding, tubulin affinity remains
3 Benzimidazole 10 >10,000 2 - Potent, tubulin affinity persists
4 Benzothiazole 4–10 >10,000 >25 Lower solubility Improved selectivity, reduced tubulin binding
12 (this compound) Benzothiazole (urea) 3–9 >10,000 >25 Moderate solubility Lead compound, potent and selective

Data adapted from medicinal chemistry optimization studies

Research Findings on Preparation and Properties

  • Potency and Selectivity: this compound exhibits potent inhibition of wild-type MET kinase and clinically relevant mutants such as M1250T, L1195V, and Y1230H, with IC50 values in the low nanomolar range.
  • Binding Thermodynamics: Isothermal titration calorimetry revealed that the binding of this compound to MET is enthalpy-driven (ΔG = ΔH = −12.6 kcal/mol), indicating strong hydrogen bonding and van der Waals interactions.
  • Pharmacokinetics: Preclinical studies showed favorable pharmacokinetic profiles with sustained target engagement in xenograft tumor models, supporting intravenous administration routes.
  • Crystallographic Insights: Structural data confirm that modifications to the benzothiazole scaffold and urea substituents optimize interactions with the kinase hinge and activation loop, enhancing potency and overcoming resistance mutations.

Q & A

Q. What experimental models are employed to evaluate the antitumor efficacy of EMD-1204831 in preclinical studies?

Researchers use xenograft models, such as U87-MG glioblastoma (autocrine HGF expression), TPR-Met-transformed mouse fibroblasts (oncogenic Met fusion), and Hs746T gastric cancer cells (c-Met amplification/HGF-independent activation). These models assess tumor regression under varying c-Met activation mechanisms. Dose-response studies (e.g., 6 mg/kg/day oral administration) and PK/PD analyses are conducted to correlate drug exposure with target inhibition .

Q. How is the selectivity of this compound against off-target kinases validated?

Selectivity is tested using kinase inhibition panels (>400 off-target kinases, GPCRs, ion channels). This compound exhibits high specificity, with IC₅₀ values of 12 nM (enzymatic) and 15 nM (cellular) for c-Met. Co-crystallization studies confirm binding to Met1160 and Asp1222 residues in the c-Met active site, ensuring minimal off-target effects .

Q. What biomarkers are used to assess c-Met pathway inhibition in vivo?

Key biomarkers include phospho-c-Met levels (direct target modulation), downstream markers like IL-8 and cyclin D1 (reduced expression), and induction of p27 (cell cycle arrest). Paired tumor biopsies and immunohistochemistry are standard methods for validation .

Q. How are pharmacokinetic (PK) properties optimized during this compound development?

PK optimization involves structure-activity relationship (SAR) studies to balance potency, solubility (e.g., >100 µg/mL at pH 7.4), and metabolic stability. Parameters like clogD (2.5) and oral bioavailability are refined through iterative chemical modifications, ensuring sustained target engagement in xenograft models .

Advanced Research Questions

Q. What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Integrated PK/PD modeling bridges in vitro IC₅₀ values (3–9 nM) and in vivo tumor regression. Time-dependent inhibition profiles and tumor penetration studies (e.g., mass spectrometry imaging) account for differences in drug distribution and microenvironmental factors .

Q. How do researchers design combination therapies to overcome resistance to c-Met inhibitors like this compound?

Resistance mechanisms (e.g., compensatory EGFR signaling) are identified via RNA sequencing and phosphoproteomics. Combination studies with EGFR inhibitors or chemotherapeutics use factorial experimental designs to test synergistic effects. Dose schedules are optimized using response surface methodology .

Q. What statistical approaches ensure rigor in preclinical efficacy studies of this compound?

Longitudinal tumor growth data are analyzed using mixed-effects models to account for inter-animal variability. Survival analyses (Kaplan-Meier curves with log-rank tests) and Bayesian hierarchical models quantify treatment effects. Power analysis ensures adequate sample sizes to detect ≥50% tumor regression .

Q. How is the therapeutic window of this compound established in toxicity studies?

Maximum tolerated dose (MTD) is determined via 3+3 dose escalation in phase I trials. Safety margins are calculated using AUC ratios (plasma exposure at MTD vs. efficacious dose). Histopathological assessments and serum biomarkers (e.g., ALT/AST) monitor organ toxicity .

Methodological Considerations

Q. How are translational endpoints defined for this compound in early-phase clinical trials?

Biomarker-driven protocols include paired biopsies to measure phospho-c-Met suppression. Circulating tumor DNA (ctDNA) analysis tracks clonal evolution. Adaptive trial designs (e.g., basket trials) enroll patients with c-Met amplification/mutations identified via NGS .

Q. What strategies validate c-Met as a driver oncogene in patient stratification for this compound?

Retrospective genomic profiling (FISH, IHC) of responders/non-responders identifies predictive biomarkers (e.g., MET exon 14 skipping). Functional assays (e.g., HGF-dependent proliferation) in patient-derived organoids confirm target dependency .

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